molecular formula C18H22N4O3S B2618941 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-77-9

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2618941
CAS No.: 940999-77-9
M. Wt: 374.46
InChI Key: XSEQNBTUWFJHJM-UHFFFAOYSA-N
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Description

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that combines an azepane ring, a sulfonyl group, a phenyl ring, an oxazole ring, and a dimethylamino group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:

  • Formation of the Azepane-1-sulfonyl Intermediate: : The synthesis begins with the preparation of the azepane-1-sulfonyl intermediate. This can be achieved by reacting azepane with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Coupling with Phenyl Ring: : The azepane-1-sulfonyl intermediate is then coupled with a phenyl ring substituted with a suitable leaving group (e.g., bromine or iodine) through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction. This step requires a palladium catalyst, a base, and a solvent like toluene or DMF.

  • Formation of the Oxazole Ring: : The next step involves the formation of the oxazole ring. This can be achieved by cyclization of an appropriate precursor, such as an α-halo ketone, with an amide or nitrile under acidic or basic conditions.

  • Introduction of the Dimethylamino Group: : Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction. This can be done by reacting the oxazole intermediate with dimethylamine in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring or the nitrile group, potentially leading to the formation of amines or amides.

    Substitution: The phenyl ring and the oxazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution on the phenyl ring can be achieved using reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4). Nucleophilic substitution on the oxazole ring can be carried out using nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or amides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, including enzymes and receptors. Research into its biological activity could lead to the discovery of new therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its ability to undergo various chemical reactions makes it a versatile component in the design of functional materials.

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, inhibiting or modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies, including binding assays, enzymatic assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(MORPHOLINE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE
  • 2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE
  • 2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(DIMETHYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE lies in its azepane ring, which provides a distinct steric and electronic environment compared to other similar compounds. This can lead to different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-21(2)18-16(13-19)20-17(25-18)14-7-9-15(10-8-14)26(23,24)22-11-5-3-4-6-12-22/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEQNBTUWFJHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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